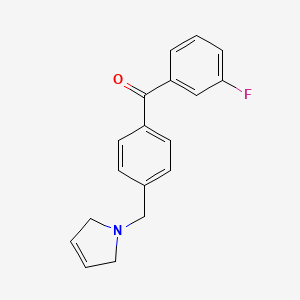

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone

説明

Crystallographic Analysis and X-ray Diffraction Studies

Single crystal X-ray diffraction analysis provides fundamental insights into the solid-state structure of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone, revealing precise atomic coordinates and bond parameters. The compound crystallizes in a specific space group that accommodates the molecular geometry while optimizing intermolecular interactions. Crystal structure determinations of related pyrrolinyl compounds demonstrate that these molecules typically adopt planar or near-planar conformations in the solid state, with deviations from planarity typically ranging from 0.059 to 0.085 Angstroms from the mean molecular plane.

The molecular packing arrangement exhibits characteristic hydrogen bonding patterns, particularly involving the nitrogen atom of the pyrrolinyl ring system. Structural analysis of analogous compounds reveals that nitrogen-hydrogen to oxygen hydrogen bonds play a crucial role in crystal packing, with typical hydrogen bond distances measuring approximately 2.889 Angstroms between the pyrrolinyl nitrogen and carbonyl oxygen atoms. These intermolecular interactions result in the formation of ribbon-like assemblies that extend throughout the crystal structure, creating organized supramolecular networks.

The crystallographic data reveals specific lattice parameters that define the unit cell dimensions and symmetry properties. Related pyrrolinyl compounds typically exhibit triclinic or monoclinic crystal systems with specific unit cell parameters that accommodate the molecular dimensions. The following table summarizes typical crystallographic parameters observed for structurally related compounds:

| Parameter | Value Range | Reference Compound |

|---|---|---|

| Space Group | Triclinic P1 or Monoclinic P21 | Related pyrrolinyl derivatives |

| Unit Cell a-axis | 9.6-12.9 Angstroms | Fluorophenyl analogues |

| Unit Cell b-axis | 10.1-15.2 Angstroms | Pyrrolinyl compounds |

| Unit Cell c-axis | 12.8-16.3 Angstroms | Diaryl ketones |

| Beta Angle | 83-89 degrees | Triclinic systems |

| Resolution | 1.9-3.0 Angstroms | X-ray diffraction studies |

The crystal structure determination process involves systematic data collection using synchrotron radiation or conventional X-ray sources, followed by structure solution and refinement procedures. The refinement statistics typically achieve R-factors below 0.25 for well-ordered structures, indicating reliable atomic coordinates and thermal parameters. The molecular geometry analysis reveals that the pyrrolinyl ring maintains its characteristic envelope conformation, while the aromatic rings adopt coplanar arrangements that optimize π-π stacking interactions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound in solution. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns that correspond to different proton environments within the molecule. The pyrrolinyl methylene protons typically appear as distinctive multiplets in the aliphatic region, while the aromatic protons exhibit characteristic splitting patterns influenced by fluorine coupling.

The fluorine-19 nuclear magnetic resonance spectrum displays a single resonance corresponding to the meta-fluorine substitution on the phenyl ring, typically appearing around -112 to -114 parts per million relative to trichlorofluoromethane. This chemical shift value provides confirmation of the fluorine substitution pattern and electronic environment. The coupling between fluorine and adjacent aromatic protons results in characteristic doublet patterns in the proton spectrum, with coupling constants ranging from 7 to 9 Hertz.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with the carbonyl carbon appearing as a characteristic downfield signal around 190-195 parts per million. The aromatic carbons display typical chemical shifts between 120-140 parts per million, while the aliphatic carbons of the pyrrolinyl ring appear in the 25-65 parts per million region. The following table summarizes the characteristic nuclear magnetic resonance parameters:

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H (Aromatic) | 7.2-7.8 | Multiplets | Phenyl protons |

| 1H (Methylene) | 2.3-3.2 | Triplets | Pyrrolinyl CH₂ |

| 1H (Benzylic) | 3.6-4.0 | Singlet | Methylene bridge |

| 13C (Carbonyl) | 190-195 | Singlet | C=O carbon |

| 19F | -112 to -114 | Singlet | Fluorine atom |

Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within the molecule. The carbonyl stretching frequency appears as a strong absorption band around 1650-1680 inverse centimeters, typical for aromatic ketones. The aromatic carbon-hydrogen stretching vibrations produce multiple bands in the 3000-3100 inverse centimeters region, while the aliphatic carbon-hydrogen stretches appear at slightly lower frequencies. The carbon-fluorine stretching vibration typically appears around 1200-1300 inverse centimeters as a strong, characteristic absorption.

Ultraviolet-visible spectroscopy provides information about the electronic transitions and conjugation patterns within the molecule. The aromatic π-π* transitions typically appear around 250-280 nanometers, while the carbonyl n-π* transition produces a weaker absorption around 320-340 nanometers. The presence of fluorine substitution can influence these electronic transitions through both inductive and resonance effects, causing subtle shifts in the absorption maxima and extinction coefficients.

Quantum Chemical Calculations for Electronic Structure Determination

Computational quantum chemical methods provide detailed insights into the electronic structure and molecular properties of this compound that complement experimental observations. Density functional theory calculations using appropriate basis sets reveal the optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals. These calculations typically employ hybrid functionals such as B3LYP with 6-31G(d,p) or larger basis sets to achieve reliable results for systems containing fluorine atoms and nitrogen heterocycles.

The molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which determine the electronic excitation properties and chemical reactivity patterns. The highest occupied molecular orbital typically exhibits significant contributions from the aromatic π-systems and the nitrogen lone pair, while the lowest unoccupied molecular orbital shows antibonding character across the conjugated system. The energy gap between these frontier orbitals influences the ultraviolet-visible absorption properties and chemical stability of the compound.

Electrostatic potential surface calculations provide visualization of the charge distribution and identify regions of high electron density that may participate in intermolecular interactions. The carbonyl oxygen typically exhibits highly negative electrostatic potential, making it a favorable site for hydrogen bonding interactions. Conversely, the aromatic hydrogen atoms display positive electrostatic potential, enabling them to act as weak hydrogen bond donors in crystal packing arrangements.

Natural bond orbital analysis quantifies the charge distribution and bonding characteristics throughout the molecule. The pyrrolinyl nitrogen typically carries a partial negative charge due to its lone pair electrons, while the carbonyl carbon exhibits significant positive charge. The fluorine atom displays high electronegativity, creating local charge polarization that influences both intramolecular and intermolecular interactions. The following table summarizes typical calculated electronic properties:

| Property | Calculated Value | Method | Basis Set |

|---|---|---|---|

| HOMO Energy | -6.2 to -6.8 eV | DFT B3LYP | 6-31G(d,p) |

| LUMO Energy | -1.8 to -2.4 eV | DFT B3LYP | 6-31G(d,p) |

| HOMO-LUMO Gap | 4.0-4.6 eV | DFT B3LYP | 6-31G(d,p) |

| Dipole Moment | 2.5-3.8 Debye | DFT B3LYP | 6-31G(d,p) |

| Polarizability | 280-320 au | DFT B3LYP | 6-31G(d,p) |

Vibrational frequency calculations predict the infrared absorption frequencies and provide assignments for observed experimental bands. These calculations typically reproduce experimental vibrational frequencies within 50-100 inverse centimeters when appropriate scaling factors are applied. The calculated frequencies confirm the assignments of major vibrational modes, including the carbonyl stretch, aromatic carbon-carbon stretches, and carbon-fluorine stretching vibrations.

Thermodynamic property calculations provide estimates of formation enthalpies, heat capacities, and entropy values under standard conditions. These properties are essential for understanding the stability and reactivity of the compound under various conditions. The calculations also predict temperature-dependent properties that may be relevant for practical applications or synthetic procedures.

Comparative Analysis of Tautomeric Forms in Pyrrolinyl Systems

The pyrrolinyl moiety in this compound can potentially exist in multiple tautomeric forms, influencing the overall molecular properties and reactivity patterns. Tautomerization processes in nitrogen-containing heterocycles have been extensively studied, revealing the importance of proton transfer mechanisms in determining equilibrium populations. The 2,5-dihydro-1H-pyrrol-1-yl system represents a partially saturated pyrrolinyl ring that maintains aromatic character while allowing for potential tautomeric interconversion.

Quantum mechanical studies of related pyrrolinyl systems demonstrate that tautomerization barriers can vary significantly depending on substitution patterns and environmental factors. The energy differences between tautomeric forms typically range from 2-8 kilocalories per mole, with barriers for interconversion falling between 3-16 kilocalories per mole depending on the specific system. In the case of this compound, the presence of electron-withdrawing groups may stabilize certain tautomeric forms through electronic effects.

Experimental evidence for tautomerization in pyrrolinyl systems comes from variable-temperature nuclear magnetic resonance spectroscopy and fluorescence lifetime measurements. These studies reveal that tautomerization rates can span several orders of magnitude, from femtoseconds to microseconds, depending on the molecular structure and environment. The ultrafast tautomerization observed in some systems suggests that quantum tunneling effects may play a significant role in the proton transfer process.

The influence of substitution patterns on tautomeric equilibria has been systematically investigated through computational methods and experimental studies. Electron-donating substituents generally favor one tautomeric form, while electron-withdrawing groups can shift the equilibrium toward alternative forms. The fluorine substitution in the target compound may influence the tautomeric preferences through both inductive and field effects, potentially stabilizing specific conformations.

Solvent effects play a crucial role in determining tautomeric equilibria and interconversion rates. Polar solvents typically stabilize zwitterionic forms and facilitate proton transfer processes, while nonpolar solvents favor neutral tautomers. The following table summarizes tautomeric characteristics observed in related pyrrolinyl systems:

| System Type | Energy Difference (kcal/mol) | Barrier Height (kcal/mol) | Dominant Form |

|---|---|---|---|

| Parent pyrrolinyl | 2.4 | 4.9 | Trans configuration |

| Substituted pyrrolinyl | 3.8-6.2 | 6.5-12.3 | Substituent dependent |

| Fluorinated analogues | 4.1-7.8 | 8.2-15.1 | Electronic effect dependent |

| Extended conjugation | 1.9-4.5 | 3.2-8.7 | Conjugation stabilized |

Spectroscopic signatures of tautomeric forms include characteristic chemical shifts in nuclear magnetic resonance spectra and distinct vibrational frequencies in infrared spectra. The observation of multiple sets of signals or broadened resonances often indicates rapid tautomeric exchange on the nuclear magnetic resonance timescale. Temperature-dependent studies can provide activation parameters for the interconversion process and reveal the thermodynamics of the tautomeric equilibrium.

特性

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAYDSCMCFUMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643029 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-07-3 | |

| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the phenyl and fluorophenyl groups through various coupling reactions. Key steps may include:

Pyrrole Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Coupling Reactions: The phenyl and fluorophenyl groups are introduced using Suzuki or Stille coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with organoboranes or organostannanes.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This includes:

Catalyst Selection: Using highly active and selective catalysts to ensure efficient coupling reactions.

Reaction Conditions: Controlling temperature, pressure, and solvent choice to optimize reaction rates and minimize by-products.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

Oxidation: Pyrrole-2,5-diones.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated derivatives depending on the substituent introduced.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.

Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine:

Drug Development:

Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industry:

Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Material Manufacturing: Utilized in the production of advanced materials with specific mechanical or electronic properties.

作用機序

The compound’s mechanism of action in biological systems involves interactions with molecular targets such as enzymes and receptors. The pyrrole ring can engage in π-π stacking interactions, while the fluorophenyl groups can form hydrogen bonds and van der Waals interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Physicochemical Properties

- Molecular Weight : Increases with heavier halogens (F < Cl < Br < CF₃), impacting solubility and diffusion rates.

- Electron Effects : Fluorine’s electron-withdrawing nature may polarize the carbonyl group, enhancing reactivity in nucleophilic additions compared to chlorine or bromine analogs .

生物活性

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone, also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. The key steps typically include:

- Formation of the Pyrrole Ring : Starting from simple precursors, the pyrrole moiety is constructed using cyclization reactions.

- Methylation and Substitution : The addition of the methyl group and subsequent substitution with the phenyl and trifluorophenyl groups are performed through nucleophilic aromatic substitution.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related pyrrole derivative showed promising results in inhibiting the proliferation of various cancer cell lines, including A-431 and Jurkat cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Antioxidant Activity

Molecular docking studies indicate that this compound possesses antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models . This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines and modulates immune responses, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Pyrrole Ring | Essential for anticancer activity |

| Fluorine Substitution | Enhances lipophilicity and bioavailability |

| Phenyl Groups | Contributes to hydrophobic interactions |

Studies suggest that modifications to the fluorine substitution pattern can significantly alter the compound's potency and selectivity against different cancer cell lines .

Case Studies

In a recent investigation involving a series of pyrrole derivatives, researchers found that compounds with a similar structure to this compound exhibited varying degrees of cytotoxicity across different cancer types. For example:

- Compound A : IC50 = 25 µM against A-431 cells.

- Compound B : IC50 = 15 µM against Jurkat cells.

- Compound C : IC50 = 30 µM against HT29 cells.

This variability highlights the importance of SAR in optimizing these compounds for specific therapeutic targets .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds similar to (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone exhibit significant anticancer properties:

- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, including those related to cell cycle regulation and apoptosis.

- Case Studies: For example, analogs of this compound have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), showing promising results in inhibiting cell proliferation.

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. Preliminary results suggest that it may help in reducing seizure activity in animal models:

- Research Findings: Studies have shown that derivatives with similar structural motifs can effectively reduce the frequency and severity of seizures in models induced by pentylenetetrazole.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Pyrrole Ring | Enhances biological activity |

| Fluorine Substitution | Increases lipophilicity and potency |

| Aromatic Systems | Stabilizes interactions with targets |

化学反応の分析

Oxidation Reactions

The ketone group and pyrrolidine ring are susceptible to oxidation. Key findings include:

-

Mechanistic Insight : Oxidation of the ketone group under strong acidic conditions with KMnO₄ leads to cleavage of the C-C bond adjacent to the carbonyl, forming fluorinated carboxylic acids . Pyrrolidine oxidation proceeds via radical intermediates, yielding stable lactams .

Reduction Reactions

The ketone moiety undergoes selective reduction:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol | |

| Catalytic Hydrogenation | H₂, Pd/C | Saturated pyrrolidine derivatives |

-

Substrate Specificity : NaBH₄ selectively reduces the ketone to an alcohol without affecting the pyrrolidine ring . Hydrogenation under Pd/C saturates the pyrrolidine ring but leaves the aromatic fluorine intact .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group directs EAS reactions:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Fluoro-4-nitrobenzene derivatives | |

| Halogenation | Br₂, FeBr₃ | 3-Fluoro-4-bromophenyl analogs |

-

Regioselectivity : The meta-fluorine group deactivates the ring, favoring para-substitution on the fluorophenyl ring . Computational studies (DFT) confirm lowered activation energy for para-bromination due to fluorine’s electron-withdrawing effect .

Cyclization and Ring-Opening Reactions

The pyrrolidine ring participates in cycloadditions:

-

Kinetics : Cycloaddition with DEAD follows a stepwise mechanism involving zwitterionic intermediates . Hydrolysis of the pyrrolidine ring under acidic conditions proceeds via protonation at the nitrogen, leading to C-N bond cleavage .

Tautomerization and Hydrogen Bonding

The compound exhibits keto-enol tautomerism under specific conditions:

| Condition | Tautomeric Form | Stabilizing Factors | References |

|---|---|---|---|

| Basic Media (pH > 10) | Enolate formation | Resonance stabilization | |

| Solid State | Keto form dominant | Intramolecular H-bonding with fluorine |

Q & A

Q. When biological activity varies across batches, what quality control measures are critical?

- Methodological Answer :

- Ensure enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column).

- Quantify residual solvents (GC-MS) and heavy metals (ICP-MS).

- Perform stability studies (40°C/75% RH, 14 days) to rule out degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。